molecular formula C20H30N6O3 B2573698 1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915936-48-0

1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2573698
CAS RN: 915936-48-0
M. Wt: 402.499
InChI Key: IZARQKDGMLULJC-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H30N6O3 and its molecular weight is 402.499. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their pharmacological properties. For instance, compounds have been developed and tested for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological studies in vivo have identified potential antidepressant and anxiolytic effects in mouse models. These findings suggest that the chemical structure of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives has significant implications for developing lead compounds with antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Receptor Affinity and Enzymatic Activity

Further research into octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines showed that structural features are responsible for receptor and enzyme activity, indicating the potential for these compounds to be modified and studied for hybrid ligand applications (Zagórska et al., 2016).

Molecular Modeling and Pharmacological Evaluation

Molecular modeling techniques have been employed to understand the interaction of imidazo[2,1-f]purine-2,4-dione derivatives with biological targets better. This approach has aided in identifying compounds with potent and selective antagonistic activity towards specific receptors such as the A3 adenosine receptor, providing insights into the design of new therapeutic agents with improved potency and selectivity (Baraldi et al., 2005).

properties

IUPAC Name

4,7,8-trimethyl-6-(3-morpholin-4-ylpropyl)-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O3/c1-5-7-25-18(27)16-17(22(4)20(25)28)21-19-24(14(2)15(3)26(16)19)9-6-8-23-10-12-29-13-11-23/h5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZARQKDGMLULJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(=C(N3CCCN4CCOCC4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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